chrysotrione A
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Overview
Description
Preparation Methods
The preparation of chrysotrione A involves several synthetic routes and reaction conditions. While specific details on its synthesis are limited, general methods for synthesizing similar compounds include:
Mechanical Alloying: This involves the use of mechanical force to mix and alloy the components at a molecular level.
Arc Melting: A process where the components are melted together using an electric arc.
Magnetron Sputtering: A technique where atoms are ejected from a target material due to bombardment of the target by energetic particles.
Chemical Deposition: This involves the deposition of a substance from a solution or gas phase onto a substrate.
Chemical Reactions Analysis
Chrysotrione A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chrysotrione A has several scientific research applications, including:
Mechanism of Action
The mechanism by which chrysotrione A exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Chrysotrione A can be compared with other similar compounds such as:
This compound is unique due to its specific molecular structure, which combines features of both enols and enones, making it a valuable compound for various scientific studies .
Properties
CAS No. |
923952-44-7 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-hydroxy-2-undec-10-enoylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-9-10-13(17)16-14(18)11-12-15(16)19/h2,11-12,18H,1,3-10H2 |
InChI Key |
ADDOXPNZHVMEPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)C1=C(C=CC1=O)O |
Origin of Product |
United States |
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